molecular formula C10H11ClO2S2 B7722842 3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione

3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione

Cat. No.: B7722842
M. Wt: 262.8 g/mol
InChI Key: OUQPIAKLCXWCJT-UWVGGRQHSA-N
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Description

3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione is a chemical compound with the molecular formula C10H11ClO2S2 and a molecular weight of 262.78 g/mol It is known for its unique structure, which includes a thiophene ring substituted with a chlorine atom and a phenylthio group

Preparation Methods

The synthesis of 3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione typically involves the reaction of a thiophene derivative with appropriate reagents to introduce the chlorine and phenylthio substituents. . The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like aluminum chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The chlorine atom may also participate in halogen bonding, affecting the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione can be compared with similar compounds such as:

    3-Chloro-4-(methylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione: Similar structure but with a methylthio group instead of a phenylthio group.

    3-Bromo-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione: Similar structure but with a bromine atom instead of a chlorine atom.

    4-(Phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione: Lacks the chlorine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3S,4S)-3-chloro-4-phenylsulfanylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPIAKLCXWCJT-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)Cl)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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